4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is particularly interesting due to its potential biological activity and applications in medicinal chemistry. Oxadiazole derivatives have been widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis and characterization of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine are documented in various research articles focused on the development of oxadiazole derivatives. These compounds are classified based on their structural features and functional groups, with this specific compound falling under the category of substituted piperidine oxadiazoles.
The synthesis of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or ethanol) to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can be depicted as follows:
The molecular formula for this compound is , with a molecular weight of approximately 301.28 g/mol. The presence of trifluoromethyl groups significantly influences its electronic properties and lipophilicity.
The primary reactions involving 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine include:
These reactions often require specific conditions such as elevated temperatures or catalysts to proceed effectively. The reactivity of the trifluoromethyl group also plays a crucial role in determining the outcome of these reactions.
The mechanism of action for compounds like 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is primarily explored in terms of their biological activity. Oxadiazoles have been observed to interact with various biological targets:
Research has shown that oxadiazole derivatives exhibit significant activity against various cancer cell lines and pathogens, although detailed mechanisms often require further investigation through biochemical assays.
The chemical stability is influenced by the presence of electron-withdrawing groups such as trifluoromethyl groups, which enhance lipophilicity and potentially increase bioavailability.
The applications of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine extend into several domains:
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its exceptional bioisosteric properties and metabolic stability. This five-membered ring system—containing two nitrogen atoms and one oxygen atom—mimics carboxylic acid esters or amide bonds while resisting enzymatic hydrolysis, significantly improving pharmacokinetic profiles of drug candidates. The 5-position linkage in 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (CAS 808764-45-6) exemplifies strategic molecular architecture where the oxadiazole connects the trifluoromethylphenyl pharmacophore to the piperidine anchor [1] [2]. This configuration creates a planar, electron-deficient region (oxadiazole) coupled with a three-dimensional, basic nitrogen-containing moiety (piperidine), enabling simultaneous engagement with multiple binding pockets in biological targets. The resonance stabilization of 1,2,4-oxadiazoles contributes to enhanced metabolic resistance compared to imidazole or triazole analogs, making them invaluable in CNS-targeting agents where blood-brain barrier penetration is crucial [5].
Table 1: Key Molecular Descriptors of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₄H₁₄F₃N₃O | High-res mass spectrometry |
Molecular Weight | 297.28 g/mol | Calculated |
CAS Registry Number | 808764-45-6 | - |
Hydrogen Bond Acceptors | 4 | Computational (TPSA 50.95 Ų) |
Hydrogen Bond Donors | 1 (piperidine NH) | Computational |
logP | 3.22 | Predicted |
Rotatable Bonds | 2 | Computational analysis |
The trifluoromethyl (-CF₃) group positioned at the 3'-location on the phenyl ring in this hybrid structure serves multiple strategic purposes in pharmacophore optimization. First, the strong electron-withdrawing effect (-I effect) of the fluorine atoms modulates the electron density of the adjacent phenyl ring, enhancing π-stacking interactions with aromatic residues in target proteins. Second, the high lipid solubility (Hansch π parameter = 0.88) of the -CF₃ group counterbalances the polar oxadiazole moiety, yielding a balanced logP of 3.22—within the optimal range for membrane permeability [2] [5]. Third, the steric bulk of -CF₃ (comparable to isopropyl) provides conformational constraint without significantly increasing molecular weight.
The piperidine subunit (pKₐ ~11) remains predominantly protonated at physiological pH, enabling salt formation (as evidenced by hydrochloride derivatives like CAS 2703775-11-3) to enhance aqueous solubility during formulation [5]. This basic center also serves as a hydrogen bond acceptor or can be functionalized through carboxamide linkages, as demonstrated in derivatives like N,N-dimethyl-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine-1-carboxamide (CAS 1797817-46-9) [6]. The equatorial orientation of the oxadiazole at C4-position minimizes steric interactions, allowing maximal exposure of both pharmacophores to biological targets.
The structural configuration of 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine shares key design elements with several successful pharmaceuticals containing trifluoromethyl and heterocyclic motifs:
Table 2: Structural and Functional Analogies with FDA-Approved Drugs
FDA-Approved Drug | Therapeutic Category | Shared Features with Target Compound |
---|---|---|
Sitagliptin (DPP-4 inhibitor) | Antidiabetic | Trifluorophenyl + piperazine (analog of piperidine) |
Osimertinib (EGFR inhibitor) | Anticancer | Trifluoromethylphenyl + heterocyclic core |
Fluoxetine (SSRI) | Antidepressant | Trifluoromethyl group + aminoalkyl chain |
The compound’s trifluoromethylphenyl-oxadiazole moiety resembles the membrane-interacting domains in kinase inhibitors like Osimertinib, where the -CF₃ group engages in hydrophobic pockets near the ATP binding site [5]. Unlike these clinical agents, however, the target compound features a non-fused oxadiazole directly linked to piperidine—a structural motif that increases scaffold rigidity compared to the flexible chains in Fluoxetine. The calculated polar surface area (50.95 Ų) exceeds that of many CNS drugs, suggesting potential peripheral activity unless structural modifications are made. Notably, the presence of oxadiazole instead of triazole (as in Sitagliptin) may reduce susceptibility to oxidative metabolism in hepatic microsomes, potentially extending plasma half-life [2] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1